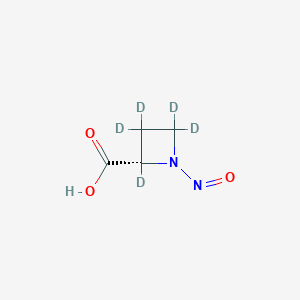
N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid is a synthetic compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to an organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid typically involves the nitrosation of L-(azetidine-d5)-2-carboxylic acid. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is typically conducted at low temperatures to control the formation of the nitroso compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying nitroso compounds.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid involves its interaction with molecular targets through the nitroso group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to various biological effects. The pathways involved may include the formation of reactive intermediates and the modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitroso-L-proline: Another nitroso compound with similar structural features.
N-Nitroso-L-valine: A nitroso compound with a different amino acid backbone.
N-Nitroso-L-alanine: A simpler nitroso compound with a smaller amino acid backbone.
Uniqueness
N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid is unique due to the presence of the deuterium-labeled azetidine ring, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies.
Eigenschaften
Molekularformel |
C4H6N2O3 |
|---|---|
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
(2S)-2,3,3,4,4-pentadeuterio-1-nitrosoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1/i1D2,2D2,3D |
InChI-Schlüssel |
ZRTLYYKIFSGFIC-NKXUJHECSA-N |
Isomerische SMILES |
[2H][C@]1(C(C(N1N=O)([2H])[2H])([2H])[2H])C(=O)O |
Kanonische SMILES |
C1CN(C1C(=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)

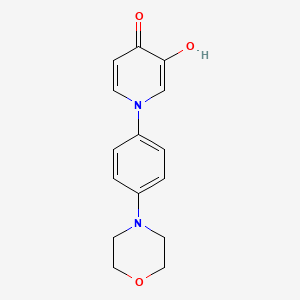
![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)

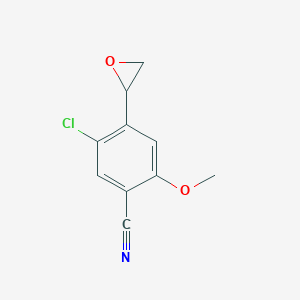
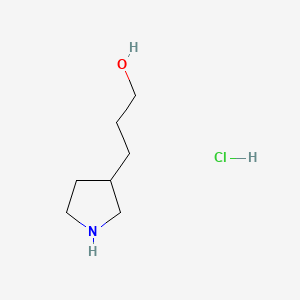

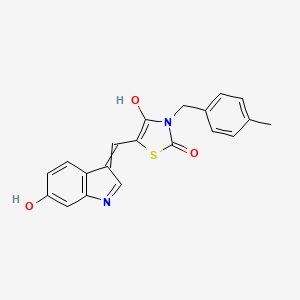
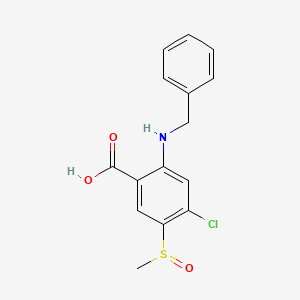
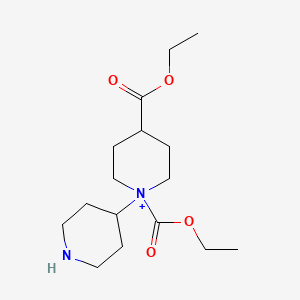
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)

